molecular formula C21H26FN5OS B10862494 (4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10862494
M. Wt: 415.5 g/mol
InChI Key: CBOLCLPNZJUBQS-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities, and is substituted with a fluorophenyl group, an imidazole moiety, and a propyl chain, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazolone Core: This can be achieved through the condensation of a hydrazine derivative with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the pyrazolone intermediate.

    Attachment of the Imidazole Moiety: This can be done via a coupling reaction, such as a Mitsunobu reaction, where the imidazole derivative is coupled with the pyrazolone intermediate.

    Final Modifications: The propyl chain and other substituents are introduced through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and imidazole moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the imine or pyrazolone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound’s imidazole and pyrazolone moieties suggest potential as an enzyme inhibitor or receptor ligand. It could be explored for its effects on various biological pathways.

Medicine

In medicine, the compound might exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, given the known activities of pyrazolone derivatives.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, while the pyrazolone core might interact with protein surfaces, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(4-chlorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a chlorine atom instead of fluorine.

    (4Z)-2-(4-bromophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in (4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro- and bromo- analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

Molecular Formula

C21H26FN5OS

Molecular Weight

415.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H26FN5OS/c1-4-5-18-20(21(28)27(26-18)17-8-6-16(22)7-9-17)15(3)23-10-11-29-12-19-14(2)24-13-25-19/h6-9,13,26H,4-5,10-12H2,1-3H3,(H,24,25)

InChI Key

CBOLCLPNZJUBQS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCSCC3=C(NC=N3)C)C

Origin of Product

United States

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